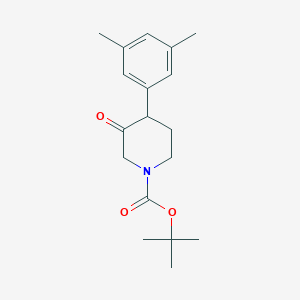

Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate

CAS No.:

Cat. No.: VC20376615

Molecular Formula: C18H25NO3

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H25NO3 |

|---|---|

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C18H25NO3/c1-12-8-13(2)10-14(9-12)15-6-7-19(11-16(15)20)17(21)22-18(3,4)5/h8-10,15H,6-7,11H2,1-5H3 |

| Standard InChI Key | HDQSRVNBNJFVBF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C)C |

Introduction

Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine derivatives class. It is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a ketone functional group. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its versatility as a building block for more complex molecules.

Synthesis and Industrial Production

The synthesis of tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate typically involves several steps, often starting with the reaction of appropriate precursors such as 3,5-dimethylphenylacetic acid derivatives. Industrial methods may utilize continuous flow reactors to enhance efficiency and yield, ensuring high purity of the final product through robust purification techniques.

Applications and Biological Activity

Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate exhibits significant biological activity and has been investigated for its potential as an enzyme inhibitor and substrate in biochemical assays. Its structure allows it to interact with specific molecular targets, potentially leading to therapeutic effects in various biological pathways .

Applications Overview

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as a versatile building block for synthesizing complex molecules with potential therapeutic effects. |

| Organic Synthesis | Acts as a precursor for synthesizing various derivatives and functionalized compounds. |

| Pharmacological Research | Investigated for its ability to modulate enzyme activity and interact with specific receptors. |

Comparison with Similar Compounds

Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate shares structural similarities with other piperidine derivatives but is unique due to its specific combination of functional groups. This uniqueness enhances its reactivity and biological activity compared to similar compounds like tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate and tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Comparison Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate | Contains a 3,5-dimethylphenyl group | Alters binding characteristics and biological activity |

| Tert-butyl 4-(2,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate | Contains a 2,5-dimethylphenyl group | Different substituent affects reactivity and interactions |

| Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate | Contains a methyl group | Different substituent affects reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume